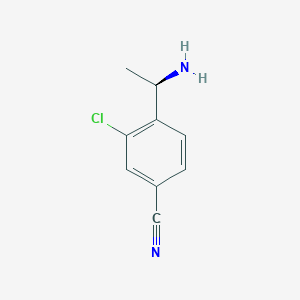

(R)-4-(1-Aminoethyl)-3-chlorobenzonitrile

Description

Significance of Chiral Amines in Organic Chemistry

Chiral amines are fundamental building blocks in the synthesis of a vast number of biologically active compounds. google.com It is estimated that a significant percentage of all pharmaceuticals and drug candidates contain at least one chiral amine moiety. Their prevalence stems from their ability to form key interactions with biological targets such as enzymes and receptors, which are themselves chiral. The specific three-dimensional arrangement of atoms in a chiral amine is often crucial for its therapeutic effect.

In addition to being integral components of final drug products, chiral amines are widely employed as catalysts and resolving agents in asymmetric synthesis. They can be used to induce chirality in prochiral substrates through various reactions, including aldol (B89426) condensations, Michael additions, and Diels-Alder reactions. The development of novel methods for the efficient and enantioselective synthesis of chiral amines, such as asymmetric hydrogenation and enzymatic resolutions, remains an active and important area of research in organic chemistry.

Contextualizing (R)-4-(1-Aminoethyl)-3-chlorobenzonitrile within Chiral Synthesis

This compound is a specific chiral amine that falls within the class of chiral benzonitrile (B105546) derivatives. Its structure is characterized by a benzonitrile core with a chloro substituent at the 3-position and a chiral (R)-1-aminoethyl group at the 4-position. This unique combination of functional groups makes it a valuable intermediate for the construction of more complex chiral molecules.

The synthesis of this specific enantiomer can be achieved through various strategies common in chiral synthesis. One approach is the chiral resolution of a racemic mixture of 4-(1-aminoethyl)-3-chlorobenzonitrile. This process involves the use of a chiral resolving agent to form diastereomeric salts that can be separated by physical means, such as crystallization. Another, more direct, approach is asymmetric synthesis, where the chiral center is created with the desired (R)-configuration from a prochiral precursor. This can be accomplished using chiral catalysts or enzymes. For instance, the precursor molecule, 4-acetyl-3-chlorobenzonitrile, could potentially undergo asymmetric reductive amination to yield the desired (R)-amine.

The utility of this compound as a building block is exemplified in its use as an intermediate in the preparation of therapeutically active compounds. For example, structurally related compounds, such as (S)-4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-chlorobenzonitrile, have been patented as intermediates in the synthesis of androgen receptor modulators. google.com This highlights the role of chiral amino-substituted chlorobenzonitriles in the development of new pharmaceuticals. The presence of the primary amine allows for further functionalization, while the nitrile group can be transformed into other functionalities as required by the target molecule. The chlorine atom also provides a site for further chemical modification, for instance, through cross-coupling reactions.

Below are the key properties of this compound:

| Property | Value |

| CAS Number | 1335986-46-3 |

| Molecular Formula | C₉H₉ClN₂ |

| Molecular Weight | 180.64 g/mol |

| Chirality | (R) |

The strategic placement of its functional groups in a specific stereochemical orientation makes this compound a bespoke component for multi-step syntheses where control of chirality is essential for the biological activity of the final product.

Structure

3D Structure

Properties

IUPAC Name |

4-[(1R)-1-aminoethyl]-3-chlorobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2/c1-6(12)8-3-2-7(5-11)4-9(8)10/h2-4,6H,12H2,1H3/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZZCAIWCBDRYHA-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)C#N)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=C(C=C1)C#N)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for R 4 1 Aminoethyl 3 Chlorobenzonitrile

Enantioselective Synthesis Strategies

The critical challenge in synthesizing (R)-4-(1-Aminoethyl)-3-chlorobenzonitrile lies in establishing the stereochemistry at the benzylic carbon. Three primary strategies are employed to achieve this: asymmetric catalysis, the use of chiral auxiliaries, and sourcing chirality from the chiral pool.

Asymmetric catalysis is a highly efficient method for synthesizing chiral amines, often utilizing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. frontiersin.org The most direct catalytic approach to this compound is the asymmetric reductive amination of the precursor ketone, 3-chloro-4-acetylbenzonitrile. thieme-connect.comwikipedia.org This one-pot reaction involves the condensation of the ketone with an ammonia (B1221849) source to form an intermediate imine, which is then reduced stereoselectively by a chiral catalyst in the presence of a reducing agent like H₂ or a hydride source. wikipedia.orgresearchgate.net

Transition-metal catalysts, particularly those based on iridium, rhodium, and ruthenium, are prominent in these transformations. researchgate.net These metals are complexed with chiral ligands, which create a chiral environment around the metal center, dictating the facial selectivity of the reduction. For instance, half-sandwich iridium(III) complexes and various ruthenium catalysts have demonstrated high efficiency and selectivity in the reductive amination of aryl alkyl ketones. researchgate.netresearchgate.net Biocatalysis, using enzymes such as imine reductases (IREDs), has also emerged as a powerful and sustainable alternative, offering exceptional selectivity under mild conditions. nih.gov

Table 1: Representative Asymmetric Catalysis for Reductive Amination of Ketones

| Catalyst Type | Common Ligands/Enzymes | Reducing Agent | Typical Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Iridium-based | Chiral Phosphine (B1218219) Ligands, Diamines | H₂, Formic Acid | Often >90% |

| Ruthenium-based | Chiral Diamine-phosphine Ligands | H₂ | High, up to 99% |

| Biocatalytic | Imine Reductases (IREDs) | NAD(P)H (co-factor) | Often >99% |

The chiral auxiliary approach involves temporarily attaching a chiral molecule to a precursor to direct a subsequent stereoselective transformation. wikipedia.orgsigmaaldrich.com Once the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. wikipedia.org In the context of synthesizing this compound, a precursor could be modified with an auxiliary to control the introduction of the amine.

A common strategy involves the use of oxazolidinone or pseudoephedrine-derived auxiliaries. wikipedia.orgnih.gov For example, an acyl derivative of the halogenated benzonitrile (B105546) precursor could be attached to an oxazolidinone auxiliary. The resulting imide can undergo a stereoselective reaction, such as reduction of a derived ketimine, where the steric bulk of the auxiliary blocks one face of the molecule, forcing the reagent to attack from the opposite, less hindered face. researchgate.netuvic.ca Another approach uses sulfinamides, such as tert-butanesulfinamide, which can react with the ketone precursor (3-chloro-4-acetylbenzonitrile) to form a chiral N-sulfinyl imine. This intermediate can then be reduced diastereoselectively, followed by acidic hydrolysis to remove the auxiliary and yield the desired chiral primary amine. sigmaaldrich.com

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Key Intermediate | Typical Diastereoselectivity | Removal Condition |

|---|---|---|---|

| Evans Oxazolidinones | Chiral N-Acyl Imide | High (>95:5 dr) | Acidic or Basic Hydrolysis, Reductive Cleavage |

| Pseudoephedrine/Pseudoephenamine | Chiral Amide | High (>90:10 dr) | Acidic or Basic Hydrolysis |

| (R)- or (S)-tert-Butanesulfinamide | Chiral N-Sulfinyl Imine | High (>90:10 dr) | Mild Acid (e.g., HCl) |

The chiral pool is a synthetic strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products like amino acids, sugars, or terpenes as starting materials. wikipedia.orgmdpi.com This approach incorporates a pre-existing stereocenter from the starting material into the final target molecule, avoiding the need for an asymmetric induction step. mdpi.com

For the synthesis of this compound, a plausible chiral pool starting material would be (R)-alanine. The synthesis would involve chemically modifying (R)-alanine while preserving the integrity of its stereocenter. For example, the carboxyl group of (R)-alanine could be transformed, and the amino group protected, before coupling the chiral fragment to a suitable benzonitrile precursor via methods such as a Friedel-Crafts acylation or other cross-coupling reactions. This strategy leverages the inherent chirality of the starting material to directly construct the target molecule's stereocenter. baranlab.org

Precursor Synthesis and Functional Group Interconversions

The efficient synthesis of this compound relies heavily on the availability of key precursors, primarily the halogenated benzonitrile scaffold.

The 3-chlorobenzonitrile (B1581422) core is a common structural motif in pharmaceuticals. nih.govnih.gov Its synthesis can be achieved through various established methods. One industrial method is the ammoxidation of the corresponding alkylbenzene (e.g., 3-chlorotoluene) over a transition metal oxide catalyst. medcraveonline.com Other laboratory-scale approaches include:

Sandmeyer Reaction : Diazotization of 3-chloro-4-aminobenzonitrile followed by treatment with copper(I) cyanide.

Halogenation : Direct chlorination of benzonitrile can be performed, although controlling regioselectivity to obtain the desired 3-chloro isomer can be challenging and may require specific catalysts or reaction conditions. google.com

From Benzaldehydes : Substituted benzaldehydes can be converted to benzonitriles. For instance, 3-chloro-4-formylbenzonitrile (B2836289) can be synthesized and subsequently elaborated. google.comchemsynthesis.com A common method for this conversion is the reaction of the aldehyde with hydroxylamine (B1172632) hydrochloride to form an oxime, followed by dehydration. researchgate.net

Table 3: Selected Synthetic Routes for Halogenated Benzonitrile Precursors

| Starting Material | Key Reagents | Product | Reaction Type |

|---|---|---|---|

| 3-Chlorotoluene | NH₃, O₂, Metal Oxide Catalyst | 3-Chlorobenzonitrile | Ammoxidation |

| 4-Amino-3-chlorobenzonitrile | 1. NaNO₂, HCl 2. CuCN | 3,4-Dichlorobenzonitrile | Sandmeyer Reaction |

| 3-Chloro-4-formylbenzaldehyde | NH₂OH·HCl, then dehydrating agent | 3-Chloro-4-formylbenzonitrile | Oxime Formation/Dehydration |

| 4-Amino-benzonitrile | N-Chlorosuccinimide (NCS) | 4-Amino-3-chlorobenzonitrile | Electrophilic Halogenation |

The introduction of the 1-aminoethyl group onto the 4-position of the 3-chlorobenzonitrile ring is the pivotal step in the synthesis. This is typically accomplished by first installing an acetyl group, creating the ketone precursor 3-chloro-4-acetylbenzonitrile. This precursor can be synthesized via a Friedel-Crafts acylation of 3-chlorobenzonitrile with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride.

Once the ketone is in place, the transformation to the chiral aminoethyl group is performed. As discussed under enantioselective strategies, the most prominent method is reductive amination . wikipedia.org This process involves two key steps:

Imine Formation : The ketone's carbonyl group reacts with an amine source, typically ammonia or an ammonium (B1175870) salt (like ammonium acetate (B1210297) or ammonium formate), to form a transient imine or enamine intermediate. thieme-connect.com This reaction is often acid-catalyzed and is reversible.

Reduction : The C=N double bond of the imine is then reduced to a C-N single bond. If an asymmetric catalyst is used at this stage, the reduction occurs enantioselectively to yield the (R)-amine. researchgate.netresearchgate.net Common reducing agents include hydrogen gas with a metal catalyst or hydride reagents. wikipedia.org

This transformation directly converts the achiral ketone into the desired chiral primary amine, this compound, with the stereochemistry being dictated by the chosen synthetic method (catalyst, auxiliary, etc.).

Introduction of the Aminoethyl Moiety

Modern Synthetic Techniques and Optimizations

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. mdpi.com In the context of synthesizing this compound, microwave irradiation can be effectively applied to the reductive amination step.

The application of microwave energy can significantly reduce reaction times, in some cases from hours to minutes. harvard.edu This is attributed to the efficient and uniform heating of the reaction mixture, which can lead to a more homogeneous temperature distribution and faster kinetics. For the reductive amination of ketones, microwave assistance has been shown to enhance both the rate and selectivity of the reaction.

A comparative study on the synthesis of a β-adrenergic agonist via reductive amination highlights the advantages of microwave irradiation.

Table 4: Comparison of Conventional Heating vs. Microwave-Assisted Reductive Amination

| Heating Method | Reaction Time (h) | Conversion (%) | Selectivity (%) | Yield (%) |

|---|---|---|---|---|

| Conventional | 13 | High | High | 98.9 |

Data adapted from a study on the synthesis of ractopamine, demonstrating the acceleration of reductive amination using microwave irradiation. mdpi.comresearchgate.net

Phase-transfer catalysis (PTC) is a valuable technique in organic synthesis that facilitates the reaction between reactants located in different immiscible phases. In asymmetric synthesis, chiral phase-transfer catalysts are employed to induce enantioselectivity. nih.gov For the synthesis of chiral amines, PTC can be applied in the asymmetric alkylation of glycine (B1666218) imine derivatives, which are precursors to α-amino acids. researchgate.netthieme-connect.comacs.orgelsevierpure.com This methodology provides a powerful strategy for the enantioselective formation of C-C bonds adjacent to a nitrogen atom.

In a typical asymmetric PTC alkylation, an achiral glycine imine is deprotonated at the interface of an organic solvent and an aqueous base. The resulting enolate forms a chiral ion pair with the phase-transfer catalyst, which shuttles it into the organic phase. Subsequent alkylation with an electrophile occurs in a stereocontrolled manner, dictated by the chiral environment of the catalyst. While this method is primarily used for α-amino acid synthesis, the principles can be extended to the synthesis of other chiral amines. Cinchona alkaloid-derived quaternary ammonium salts are a prominent class of chiral phase-transfer catalysts used for this purpose. researchgate.net

Table 5: Enantioselective Alkylation of Glycine Imines using Chiral Phase-Transfer Catalysis

| Chiral PTC | Electrophile (R-X) | Yield (%) | ee (%) |

|---|---|---|---|

| O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Benzyl bromide | 95 | 99 |

| (S,S)-3,4,5-Trifluorophenyl-NAS bromide | Allyl bromide | 98 | 98 |

| Maruoka Catalyst | Ethyl iodide | 96 | 98 |

This table presents representative data for the asymmetric alkylation of glycine imine derivatives using various chiral phase-transfer catalysts. researchgate.netthieme-connect.comacs.orgelsevierpure.com

Chiral Resolution and Enantiomeric Enrichment Techniques

Diastereomeric Salt Formation and Crystallization

Diastereomeric salt formation is a classical and widely used method for resolving racemic mixtures of amines. This technique relies on the reaction of the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. mdpi.com These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. mdpi.com

The process for resolving racemic 4-(1-Aminoethyl)-3-chlorobenzonitrile would involve the following steps:

Selection of a Resolving Agent: A suitable chiral acid, for instance, (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid, would be selected. mdpi.com The choice of the resolving agent is crucial and often determined empirically to find one that forms diastereomeric salts with a significant difference in solubility.

Salt Formation: The racemic 4-(1-Aminoethyl)-3-chlorobenzonitrile is dissolved in an appropriate solvent, and the chiral resolving agent is added. This leads to the formation of two diastereomeric salts: [(R)-amine·(R)-acid] and [(S)-amine·(R)-acid].

Fractional Crystallization: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling or solvent evaporation. The less soluble salt is isolated by filtration.

Liberation of the Enantiomer: The isolated diastereomeric salt is then treated with a base to neutralize the acid and liberate the free enantiomerically enriched amine, (R)-4-(1-Aminoethyl)-3-chlorobenzonitrile. The chiral resolving agent can then be recovered and reused.

The efficiency of this method depends on the difference in solubility between the diastereomeric salts and the ability to obtain high-purity crystals in a good yield.

Chromatographic Chiral Separation Methods

Chromatographic techniques are powerful tools for the separation of enantiomers and can be applied on both analytical and preparative scales. These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.

Chiral HPLC is a common method for separating enantiomers. nih.gov The separation is achieved by using a column packed with a chiral stationary phase. For a compound like 4-(1-Aminoethyl)-3-chlorobenzonitrile, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. nih.gov

The general approach involves:

Column Selection: Choosing an appropriate chiral column (e.g., Chiralcel® or Chiralpak® series).

Mobile Phase Optimization: Selecting a suitable mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water) system, often with additives to improve peak shape and resolution.

Below is an illustrative data table of common chiral stationary phases that could be screened for the separation of 4-(1-Aminoethyl)-3-chlorobenzonitrile.

| Chiral Stationary Phase (CSP) | Selector Type | Potential Mobile Phase System |

| Chiralcel OD | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase (Hexane/Ethanol) |

| Chiralpak AD | Amylose tris(3,5-dimethylphenylcarbamate) | Normal Phase (Hexane/Isopropanol) |

| Chiralpak IC | Cellulose tris(3,5-dichlorophenylcarbamate) | Normal/Reversed Phase |

| Chirobiotic V | Vancomycin (Macrocyclic Glycopeptide) | Polar Ionic/Reversed Phase |

Chiral gas chromatography is another technique for separating enantiomers, particularly for volatile compounds. researchgate.net For a compound like 4-(1-Aminoethyl)-3-chlorobenzonitrile, derivatization might be necessary to increase its volatility and thermal stability. The amine group could be acylated, for example, to form an amide. The separation is then carried out on a capillary column coated with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. sigmaaldrich.com

The key parameters for chiral GC separation include the choice of the chiral column, the temperature program of the oven, and the carrier gas flow rate.

Supercritical fluid chromatography is an increasingly popular technique for chiral separations, offering advantages such as faster analysis times and reduced organic solvent consumption compared to HPLC. The mobile phase is typically supercritical carbon dioxide mixed with a polar organic modifier like methanol (B129727) or ethanol. Polysaccharide-based chiral stationary phases are widely used in SFC. The separation mechanism is similar to HPLC, relying on the differential interaction of the enantiomers with the CSP.

Kinetic Resolution Strategies

Kinetic resolution is a method where the two enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent. This results in one enantiomer being consumed faster, leaving the unreacted starting material enriched in the slower-reacting enantiomer. The maximum yield for the resolved starting material is 50%.

For 4-(1-Aminoethyl)-3-chlorobenzonitrile, a potential kinetic resolution strategy could involve an acylation reaction using a chiral acylating agent or a chiral catalyst. The reaction would be stopped at approximately 50% conversion, at which point the unreacted amine would be enantiomerically enriched in the (R)- or (S)-form, depending on the catalyst's selectivity.

Enzymatic Resolution Approaches

Enzymatic resolution is a type of kinetic resolution that utilizes enzymes as chiral catalysts. Enzymes often exhibit high enantioselectivity, reacting with only one enantiomer of a racemic substrate. Lipases are commonly used enzymes for the resolution of racemic amines through acylation reactions.

In a typical procedure for resolving racemic 4-(1-Aminoethyl)-3-chlorobenzonitrile, a lipase (B570770) such as Candida antarctica lipase B (CALB) could be used to catalyze the acylation of the amine with an acyl donor (e.g., ethyl acetate) in an organic solvent. The enzyme would selectively acylate one enantiomer (e.g., the (S)-enantiomer), leaving the desired (R)-enantiomer unreacted. The resulting acylated product and the unreacted amine can then be separated by standard methods like chromatography or extraction.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. It is instrumental in determining the connectivity of atoms and can also be used to establish the stereochemistry of chiral centers.

Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For the hydrochloride salt of (R)-4-(1-Aminoethyl)-3-chlorobenzonitrile, the ¹H NMR spectrum exhibits characteristic signals corresponding to the aromatic protons, the methine proton of the aminoethyl group, and the methyl protons.

The ¹H NMR data for this compound hydrochloride, recorded in DMSO-d6 at 400 MHz, reveals the following key signals: a broad singlet at 8.85 ppm corresponding to the three protons of the ammonium (B1175870) group (-NH₃⁺), a doublet at 8.01 ppm for one of the aromatic protons, a doublet at 7.91 ppm for another aromatic proton, and a doublet of doublets at 7.78 ppm for the third aromatic proton. Additionally, a quartet at 4.65 ppm is observed for the methine proton (-CH), and a doublet at 1.52 ppm corresponds to the methyl protons (-CH₃).

Table 1: ¹H NMR Data for this compound Hydrochloride

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 8.85 | br s | - | 3H (-NH₃⁺) |

| 8.01 | d | 1.6 | 1H (Aromatic) |

| 7.91 | d | 8.0 | 1H (Aromatic) |

| 7.78 | dd | 8.0, 1.6 | 1H (Aromatic) |

| 4.65 | q | 6.8 | 1H (-CH) |

| 1.52 | d | 6.8 | 3H (-CH₃) |

Note: Data corresponds to the hydrochloride salt of the compound.

The predicted spectrum would show distinct signals for the aromatic carbons, the nitrile carbon, the methine carbon, and the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the chloro and aminoethyl substituents, while the nitrile carbon typically appears in the downfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~145 | Aromatic C |

| ~135 | Aromatic C |

| ~132 | Aromatic C |

| ~130 | Aromatic C |

| ~128 | Aromatic C |

| ~118 | Nitrile (-CN) |

| ~112 | Aromatic C |

| ~50 | Methine (-CH) |

| ~22 | Methyl (-CH₃) |

Note: These are predicted values and may differ from experimental results.

The determination of the absolute stereochemistry of a chiral center is crucial. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), can be employed for this purpose. These methods detect through-space interactions between protons that are in close proximity, which can help in assigning the relative stereochemistry.

For a molecule like this compound, NOESY or ROESY experiments could potentially show correlations between the protons of the aminoethyl side chain and the protons on the aromatic ring. The presence or absence of specific cross-peaks can provide evidence for a particular spatial arrangement of these groups, which in turn can be used to infer the stereochemistry at the chiral center. To determine the absolute configuration, these NMR methods are often used in conjunction with chiral derivatizing agents or chiral solvating agents, which create diastereomeric complexes that are distinguishable by NMR.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different functional groups absorb IR radiation at characteristic frequencies, providing a molecular fingerprint.

Fourier-Transform Infrared (FT-IR) spectroscopy is a high-resolution method for obtaining an infrared spectrum. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the nitrile, amine, and aromatic functionalities.

Key expected absorption bands would include a sharp, medium-intensity peak around 2230-2210 cm⁻¹ for the nitrile (C≡N) stretching vibration. The N-H stretching vibrations of the primary amine would likely appear as two bands in the region of 3500-3300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration typically appears in the fingerprint region, below 800 cm⁻¹.

Table 3: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| 3500-3300 | N-H Stretch (Amine) |

| >3000 | Aromatic C-H Stretch |

| 2230-2210 | C≡N Stretch (Nitrile) |

| 1600-1450 | Aromatic C=C Stretch |

| <800 | C-Cl Stretch |

Note: These are predicted values and may differ from experimental results.

Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a sampling technique that allows for the analysis of solid and liquid samples with minimal preparation. The resulting spectrum is generally comparable to that obtained by traditional transmission FT-IR, though relative peak intensities may vary.

The ATR-IR spectrum of this compound would display the same characteristic absorption bands as the FT-IR spectrum, corresponding to its nitrile, amine, aromatic, and chloro functional groups. This technique would be particularly useful for a rapid and non-destructive analysis of the compound in its solid or liquid state.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₉H₉ClN₂), electron impact (EI) ionization would be expected to produce a distinct molecular ion peak and several characteristic fragment ions.

The molecular ion peak (M⁺˙) corresponds to the intact molecule that has lost one electron. Given the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum would exhibit a characteristic M⁺˙ peak at m/z 180 and an M+2 peak at m/z 182 with about one-third the intensity.

The fragmentation of the molecular ion is governed by the relative stability of the resulting cations and neutral radicals. The primary fragmentation pathway for this molecule is anticipated to be the alpha-cleavage of the C-C bond adjacent to the nitrogen atom in the aminoethyl side chain. libretexts.orgyoutube.com This is a dominant fragmentation mode for aliphatic amines because it leads to the formation of a resonance-stabilized cation. libretexts.org The loss of a methyl radical (•CH₃, mass 15) would generate a highly stable benzylic cation, resulting in a prominent peak at m/z 165 (and a corresponding M+2 peak at m/z 167). This fragment is often the base peak in the spectra of similar structures. youtube.com

Other potential fragmentation pathways include the loss of hydrogen cyanide (HCN, mass 27) from the benzonitrile (B105546) core, a common fragmentation for aromatic nitriles. nih.gov Further fragmentation of the primary ions could also occur.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula of Ion | Origin of Fragment |

|---|---|---|---|

| 180 | [M]⁺˙ (Molecular Ion) | [C₉H₉ClN₂]⁺˙ | Parent Molecule |

| 165 | [M - CH₃]⁺ | [C₈H₆ClN₂]⁺ | α-cleavage, loss of methyl radical |

| 153 | [M - HCN]⁺˙ | [C₈H₉ClN]⁺˙ | Loss of hydrogen cyanide |

| 138 | [M - CH₃ - HCN]⁺ | [C₇H₅ClN]⁺ | Loss of HCN from [M - CH₃]⁺ fragment |

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is primarily determined by the electronic structure of the substituted benzonitrile chromophore.

The benzene (B151609) ring itself exhibits characteristic π → π* transitions. The presence of substituents—the chloro group, the nitrile group, and the 1-aminoethyl group—alters the energy levels of the molecular orbitals and thus shifts the absorption maxima (λmax) and changes their intensities (molar absorptivity, ε). The amino group acts as a strong auxochrome (a group that modifies the light-absorbing properties of a chromophore) due to its lone pair of electrons, which can be delocalized into the aromatic ring, typically causing a bathochromic shift (shift to longer wavelengths). researchgate.netnist.gov

Table 2: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Electronic Transition | Expected λmax Range (nm) | Associated Chromophore |

|---|---|---|

| π → π | ~240 - 260 | Substituted Benzene Ring |

| π → π | ~280 - 310 | Substituted Benzene Ring (charge-transfer band) |

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute configuration of a chiral molecule. nih.govmdpi.com To confirm that the stereocenter in the 1-aminoethyl group has the (R) configuration, a high-quality single crystal of the enantiomerically pure compound is required.

The technique relies on the phenomenon of anomalous dispersion (or resonant scattering). researchgate.netresearchgate.net When X-rays interact with electrons, particularly those in heavier atoms, a small phase shift occurs. This effect breaks Friedel's law, which states that the intensities of diffraction spots from crystal planes (hkl) and their inverse (-h-k-l) are equal. For a chiral, non-centrosymmetric crystal, the differences between these Friedel pairs (known as Bijvoet pairs) are measurable and their analysis allows for the unambiguous determination of the absolute structure of the molecule in the crystal. researchgate.netresearchgate.net

The result of this analysis is often expressed as the Flack parameter. researchgate.net A least-squares refinement of the crystallographic data against two possible structural models (the one corresponding to the R-enantiomer and its inverted S-enantiomer) is performed. A Flack parameter value close to 0 indicates that the chosen model is the correct absolute structure, while a value close to 1 indicates that the inverted structure is correct. researchgate.net Therefore, for a crystal of this compound, a successful crystallographic analysis would be expected to yield a Flack parameter near zero for the (R) model, providing definitive proof of its absolute configuration.

Table 3: Hypothetical X-ray Crystallography Data for Absolute Configuration

| Parameter | Expected Value for Correct (R) Model | Significance |

|---|---|---|

| Crystal System | Non-centrosymmetric (e.g., Orthorhombic P2₁2₁2₁) | Required for expression of chirality |

| Flack Parameter (x) | ~0.0 (e.g., 0.02 ± 0.04) | Confirms the absolute configuration is (R) |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance of accuracy and computational cost for studying the electronic structure of molecules. chemrxiv.orgnih.gov DFT calculations are instrumental in predicting a wide range of properties for (R)-4-(1-Aminoethyl)-3-chlorobenzonitrile.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. nih.gov For this compound, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to locate the global minimum on the potential energy surface. nih.govanalis.com.my This process involves calculating the forces on each atom and iteratively adjusting their positions until a stationary point is reached.

Conformational analysis is crucial for flexible molecules like this compound, which has a rotatable aminoethyl side chain. By systematically rotating the bonds of this side chain and performing geometry optimization at each step, a potential energy surface can be mapped out to identify all stable conformers and the energy barriers between them.

Table 1: Hypothetical Optimized Geometric Parameters of this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Cl | 1.74 Å |

| C-C (ring) | 1.39 - 1.41 Å | |

| C-CN | 1.45 Å | |

| C≡N | 1.15 Å | |

| C-C (ethyl) | 1.53 Å | |

| C-N (amino) | 1.47 Å | |

| Bond Angle | C-C-Cl | 121° |

| C-C-C (ring) | 118 - 121° | |

| C-C-CN | 119° | |

| C-C-N (ethyl) | 110° | |

| Dihedral Angle | Cl-C-C-C(ethyl) | Variable (Conformer dependent) |

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations.

DFT calculations can predict various spectroscopic properties, which are invaluable for comparing with and interpreting experimental data.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the optimized geometry, a theoretical IR spectrum can be generated. nist.gov Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. The predicted frequencies can help in the assignment of experimental IR bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts can be calculated to aid in the structural elucidation of the molecule. nih.gov By predicting the ¹H and ¹³C chemical shifts, it is possible to assign the signals in the experimental NMR spectra to specific atoms in the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption of light in the UV-Vis region. ekb.eg This allows for the theoretical determination of the maximum absorption wavelengths (λmax). nist.gov

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value |

| IR | ν(C≡N) | ~2230 cm⁻¹ |

| ν(N-H) | ~3300-3400 cm⁻¹ | |

| ν(C-Cl) | ~750 cm⁻¹ | |

| ¹³C NMR | δ(C≡N) | ~118 ppm |

| δ(C-Cl) | ~135 ppm | |

| δ(C-NH₂) | ~50 ppm | |

| ¹H NMR | δ(CH-NH₂) | ~4.0 ppm |

| δ(CH₃) | ~1.5 ppm | |

| δ(Ar-H) | ~7.3-7.8 ppm | |

| UV-Vis | λmax | ~245 nm, ~280 nm |

Note: The data in this table is illustrative and based on general principles of spectroscopic prediction.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. taylorandfrancis.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. youtube.com

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons. For this compound, the HOMO is expected to be localized primarily on the amino group and the benzene (B151609) ring, indicating these are the regions of highest nucleophilicity. rsc.org

LUMO: The LUMO is the orbital to which the molecule is most likely to accept electrons. The LUMO is anticipated to be distributed over the benzonitrile (B105546) moiety, particularly the cyano group, suggesting this is the most electrophilic site. rsc.org

The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) provides an indication of the molecule's kinetic stability and chemical reactivity. taylorandfrancis.com A smaller gap suggests the molecule is more polarizable and reactive.

Table 3: Hypothetical Frontier Molecular Orbital Properties of this compound

| Property | Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 5.3 | Indicator of chemical reactivity and stability |

Note: The data in this table is illustrative and represents typical values for similar aromatic compounds.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.netrsc.org The MEP map is plotted on the electron density surface, with different colors representing different electrostatic potential values.

Negative Regions (Red/Yellow): These regions indicate an excess of electrons and are susceptible to electrophilic attack. For this compound, the most negative potential is expected around the nitrogen atom of the cyano group and the nitrogen atom of the amino group due to the lone pairs of electrons. chemrxiv.org

Positive Regions (Blue): These regions indicate a deficiency of electrons and are prone to nucleophilic attack. The most positive potential is likely to be found around the hydrogen atoms of the amino group and the hydrogen atoms of the ethyl group. bhu.ac.in

The MEP analysis provides a comprehensive picture of the molecule's reactivity, complementing the insights from FMO analysis. researchgate.net

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry can be used to model chemical reactions and elucidate their mechanisms. rsc.orgresearchgate.netmdpi.com For reactions involving this compound, DFT calculations can be employed to:

Locate Transition States: Identify the high-energy transition state structures that connect reactants to products.

Calculate Activation Energies: Determine the energy barriers for the reaction, which provides information about the reaction rate.

Analyze Reaction Pathways: Compare different possible reaction pathways to determine the most favorable one.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. frontiersin.orgaps.org By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time. For this compound, MD simulations could be used to:

Study Conformational Dynamics: Observe the transitions between different conformers in solution and understand the flexibility of the molecule. chemrxiv.org

Analyze Solvation Effects: Investigate the interactions between the molecule and solvent molecules, and how the solvent influences its structure and dynamics. mdpi.com

Simulate Interactions with Biomolecules: Model the binding of this compound to a biological target, such as a protein, to understand the binding mode and estimate the binding affinity.

MD simulations offer a dynamic perspective that complements the static picture provided by DFT calculations. frontiersin.org

Ligand-Receptor Interaction Modeling

A comprehensive review of scientific literature and computational chemistry databases reveals a notable absence of specific ligand-receptor interaction modeling studies for the compound this compound. While computational methods such as molecular docking and pharmacophore modeling are crucial in modern drug discovery for elucidating the binding mechanisms of small molecules with their biological targets, no such studies have been published for this particular chemical entity.

Ligand-receptor interaction modeling is a computational technique used to predict and analyze the binding of a ligand (a small molecule) to a receptor (typically a protein). This process is fundamental to understanding the potential pharmacological effects of a compound. The primary goals of these studies are to identify the binding site on the receptor, predict the binding affinity, and characterize the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the ligand-receptor complex.

In a typical molecular docking study, the three-dimensional structure of the ligand is computationally fitted into the binding site of a receptor with a known structure. The output of such a study includes a predicted binding conformation and a scoring function that estimates the binding affinity. This information provides valuable insights into the structure-activity relationship and can guide the design of more potent and selective molecules.

Pharmacophore modeling, another important computational tool, focuses on identifying the essential three-dimensional arrangement of chemical features of a ligand that are necessary for binding to a specific receptor. This model can then be used to screen large databases of compounds to find new potential ligands that fit the pharmacophore and are therefore likely to bind to the same receptor.

Although these computational approaches are widely applied in medicinal chemistry, specific research detailing the application of these methods to this compound, including data on its potential biological targets, binding affinities, or specific molecular interactions, is not available in the public domain as of the current date. Therefore, no data tables detailing research findings on its ligand-receptor interactions can be provided. Further research would be required to elucidate the molecular targets and binding characteristics of this compound.

Chemical Transformations and Derivatization Strategies

Reactions Involving the Amino Group

The primary amino group on the ethyl substituent is a potent nucleophile, making it the primary site for a variety of bond-forming reactions, including acylation, alkylation, and condensation with carbonyl compounds.

The primary amine of (R)-4-(1-Aminoethyl)-3-chlorobenzonitrile readily undergoes acylation with acylating agents such as acyl chlorides or carboxylic acids to form the corresponding amides. This is a robust and widely used transformation in organic synthesis. The reaction with an acyl chloride typically proceeds in the presence of a non-nucleophilic base, like pyridine (B92270) or a hindered amine, to neutralize the hydrochloric acid byproduct. researchgate.net Alternatively, direct coupling with a carboxylic acid can be achieved using standard peptide coupling reagents. nih.gov These reactions are generally high-yielding and produce stable amide products.

Table 1: Representative Acylation/Amidation Reactions

| Acylating Agent | Reagents/Conditions | Product |

|---|---|---|

| Acetyl Chloride | Pyridine, Dichloromethane (DCM), 0°C to RT | N-(1-(2-chloro-4-cyanophenyl)ethyl)acetamide |

| Benzoic Acid | EDC, HOBt, DMF | N-(1-(2-chloro-4-cyanophenyl)ethyl)benzamide |

This table is illustrative and based on general amidation methodologies.

N-alkylation of the primary amino group can be accomplished using various alkylating agents, such as alkyl halides. To avoid over-alkylation, which can lead to secondary and tertiary amines or even quaternary ammonium (B1175870) salts, reductive amination is often a preferred method for controlled mono-alkylation. However, direct alkylation can be achieved. For instance, selective mono-N-alkylation of similar aminobenzonitriles has been demonstrated using an alkyl halide in the presence of a suitable base to yield the corresponding secondary amine. researchgate.net

Table 2: Representative Alkylation Reactions

| Alkylating Agent | Reagents/Conditions | Product |

|---|---|---|

| Methyl Iodide | K₂CO₃, Acetonitrile | (R)-4-(1-(Methylamino)ethyl)-3-chlorobenzonitrile |

| Benzyl Bromide | NaH, DMF | (R)-4-(1-(Benzylamino)ethyl)-3-chlorobenzonitrile |

This table is illustrative and based on general alkylation methodologies.

The primary amine condenses with aldehydes and ketones in a reversible, acid-catalyzed reaction to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com The reaction's equilibrium is typically driven forward by the removal of water, often using a Dean-Stark apparatus or a dehydrating agent. researchgate.netnih.gov The pH must be carefully controlled, as excess acid will protonate the amine, rendering it non-nucleophilic. libretexts.org These imine derivatives can be stable compounds themselves or serve as intermediates for further reactions, such as reduction to secondary amines (reductive amination).

Table 3: Representative Imine Formation Reactions

| Carbonyl Compound | Reagents/Conditions | Product |

|---|---|---|

| Benzaldehyde | Toluene, cat. H⁺, Dean-Stark | (R,E)-4-(1-((Benzylidene)amino)ethyl)-3-chlorobenzonitrile |

| Acetone | cat. H⁺, Molecular Sieves | (R)-3-Chloro-4-(1-((propan-2-ylidene)amino)ethyl)benzonitrile |

This table is illustrative and based on general imine formation methodologies.

Reactions Involving the Nitrile Group

The nitrile group is a versatile functional group that can be converted into other important moieties, most notably amides, carboxylic acids, and primary amines.

The cyano group can be hydrolyzed under either acidic or basic conditions. libretexts.org The reaction proceeds in two stages: initial hydration to a primary amide, followed by further hydrolysis to a carboxylic acid. libretexts.orgorgsyn.org It is often possible to isolate the intermediate amide by carefully controlling the reaction conditions, as the hydrolysis of the amide to the carboxylic acid can be slower than the initial hydration of the nitrile. reddit.com For example, some ruthenium catalysts can facilitate the selective hydrolysis of a nitrile to an amide. wikipedia.org Complete hydrolysis to the carboxylic acid is typically achieved by heating under reflux with strong aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH). libretexts.orgmasterorganicchemistry.com

Table 4: Representative Nitrile Hydrolysis Reactions

| Reagents/Conditions | Intermediate/Product |

|---|---|

| H₂O₂, NaOH | (R)-4-(1-Aminoethyl)-3-chlorobenzamide |

| H₂SO₄ (conc.), H₂O, Heat | (R)-4-(1-Aminoethyl)-3-chlorobenzoic acid |

This table is illustrative and based on general nitrile hydrolysis methodologies.

The nitrile group can be reduced to a primary amine, yielding a diamine derivative. mdpi.com This transformation requires potent reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this conversion, reacting rapidly with nitriles to produce primary amines after an aqueous workup. libretexts.orglibretexts.org Another common method is catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst like Raney Nickel or Palladium on carbon (Pd/C). libretexts.orgcommonorganicchemistry.com Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF), also serve as effective reagents for reducing nitriles to amines. commonorganicchemistry.com This reduction adds a new primary amine to the molecule, specifically a benzylic amine, which opens up further avenues for derivatization.

Table 5: Representative Nitrile Reduction Reactions

| Reagent | Conditions | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 1. Diethyl ether or THF; 2. H₂O/H₃O⁺ workup | (R)-4-(1-Aminoethyl)-3-chlorobenzyl-amine libretexts.orglibretexts.org |

| H₂, Raney Nickel | High Pressure, Heat, NH₃ (optional) | (R)-4-(1-Aminoethyl)-3-chlorobenzyl-amine commonorganicchemistry.com |

This table is illustrative and based on general nitrile reduction methodologies.

Cycloaddition Reactions (e.g., with nitrile oxides)

The nitrile group of this compound serves as a competent dipolarophile in [3+2] cycloaddition reactions. A prominent example is its reaction with nitrile oxides (R-C≡N⁺-O⁻) to construct 1,2,4-oxadiazole (B8745197) heterocycles. researchgate.netresearchgate.net This transformation, a type of Huisgen 1,3-dipolar cycloaddition, is a powerful method for creating five-membered rings. beilstein-journals.org

The reaction is typically initiated by the in-situ generation of a nitrile oxide from an appropriate precursor, such as a hydroximoyl chloride, via dehydrohalogenation with a base. beilstein-journals.org The generated nitrile oxide then reacts directly with the nitrile functionality of the substrate. The cycloaddition proceeds to yield a 3,5-disubstituted-1,2,4-oxadiazole, where one substituent originates from the nitrile oxide and the other is the 4-(1-aminoethyl)-3-chlorophenyl group. The synthesis of 1,2,4-oxadiazoles is of significant interest as this scaffold is present in numerous biologically active compounds. luxembourg-bio.comnih.govnih.gov

The general scheme for this transformation is as follows:

Step 1: Generation of Nitrile Oxide: An aldoxime is oxidized, or a hydroximoyl chloride is treated with a base.

Step 2: Cycloaddition: The nitrile oxide undergoes a [3+2] cycloaddition with the cyano group of this compound.

This method provides a direct route to complex heterocyclic structures from relatively simple starting materials.

Table 1: Exemplary Cycloaddition Reaction with a Nitrile Oxide

| Reactant 1 | Reactant 2 (Nitrile Oxide Precursor) | Base/Conditions | Product |

| This compound | Benzohydroximoyl chloride | Triethylamine (Et₃N), THF, rt | (R)-3-(4-(1-Aminoethyl)-3-chlorophenyl)-5-phenyl-1,2,4-oxadiazole |

Reactions Involving the Aromatic Ring and Chlorine Substituent

The aromatic ring and its chlorine substituent are key sites for further molecular elaboration through various coupling and substitution reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. fishersci.co.ukresearchgate.net This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.org The chlorine atom on this compound makes it a suitable substrate for this transformation, although aryl chlorides are known to be less reactive than the corresponding bromides or iodides. libretexts.orgunistra.fr

Successful coupling of aryl chlorides typically requires specialized catalytic systems, often employing electron-rich, bulky phosphine (B1218219) ligands (such as RuPhos or SPhos) to facilitate the challenging oxidative addition of the Pd(0) catalyst to the C-Cl bond. nih.govresearchgate.net The reaction proceeds through a well-established catalytic cycle involving three key steps:

Oxidative Addition: A Pd(0) complex inserts into the aryl-chlorine bond.

Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium center.

Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst. researchgate.net

A base, such as potassium carbonate or cesium carbonate, is essential for activating the organoboron species. fishersci.co.uknih.gov This reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the position of the chlorine atom, leading to the synthesis of diverse biaryl and substituted styrene (B11656) structures. nih.govmdpi.com It is important to consider that the free amino group in the side chain could potentially coordinate to the palladium catalyst, which might necessitate the use of a protecting group strategy for optimal results. researchgate.net

Table 2: Representative Suzuki-Miyaura Coupling Reactions

| Coupling Partner (Boronic Acid) | Catalyst/Ligand | Base | Potential Product |

| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | (R)-4-(1-Aminoethyl)-[1,1'-biphenyl]-3-carbonitrile |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | (R)-4-(1-Aminoethyl)-4'-methoxy-[1,1'-biphenyl]-3-carbonitrile |

| Thiophene-3-boronic acid | Palladacycle catalyst | K₃PO₄ | (R)-4-(1-Aminoethyl)-3-(thiophen-3-yl)benzonitrile |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a pathway to replace a leaving group on an aromatic ring with a nucleophile. libretexts.org The reaction is greatly facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.compressbooks.publibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.org

In the case of this compound, the potent electron-withdrawing nitrile group (-CN) is positioned meta to the chlorine leaving group. This arrangement does not allow for direct resonance stabilization of a negative charge at the carbon bearing the chlorine. libretexts.org Consequently, the classical addition-elimination SNAr mechanism is expected to be slow.

However, SNAr reactions can sometimes proceed even without optimal substituent positioning, particularly under forcing conditions (high temperature and pressure) or with highly potent nucleophiles. chemistrysteps.comsemanticscholar.org Furthermore, some SNAr reactions may proceed through a concerted mechanism where a distinct Meisenheimer intermediate is not formed. nih.gov Therefore, displacement of the chlorine atom by strong nucleophiles such as alkoxides, thiolates, or amines might be achievable, leading to the formation of ethers, thioethers, and secondary or tertiary amines, respectively.

Table 3: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Potential Product |

| Methoxide (B1231860) | Sodium methoxide (NaOMe) | (R)-4-(1-Aminoethyl)-3-methoxybenzonitrile |

| Amine | Piperidine | (R)-4-(1-Aminoethyl)-3-(piperidin-1-yl)benzonitrile |

| Thiolate | Sodium thiophenoxide (NaSPh) | (R)-4-(1-Aminoethyl)-3-(phenylthio)benzonitrile |

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring, replacing a hydrogen atom. masterorganicchemistry.com The regiochemical outcome of such a reaction on a substituted benzene is dictated by the electronic properties of the existing substituents. The aromatic ring of this compound has three substituents whose directing effects must be considered:

Aminoethyl group (-CH(NH₂)CH₃): This alkylamine group is activating and ortho, para-directing. However, under the strongly acidic conditions often required for EAS, the amine will be protonated to form an ammonium group (-CH(NH₃⁺)CH₃), which is strongly deactivating and meta-directing. libretexts.org

Nitrile group (-CN): This is a strongly deactivating group that directs electrophiles to the meta position. quora.com

The available positions for substitution on the ring are C-2, C-5, and C-6. The directing effects are as follows:

Position 2: Ortho to the deactivating -CN group.

Position 5: Ortho to the o,p-directing -Cl group and meta to the deactivating -CN group. If the amine is protonated, this position is meta to the resulting deactivating group.

Position 6: Para to the o,p-directing -Cl group and ortho to the activating/directing aminoethyl group.

Under non-acidic or mildly acidic conditions, the activating aminoethyl group would be the dominant director, favoring substitution at position 6. Under strongly acidic conditions (e.g., nitration with HNO₃/H₂SO₄), all three groups are deactivating, and substitution becomes difficult. The directing effects would favor position 5 (meta to both -CN and -CH(NH₃⁺)CH₃, and ortho to -Cl). Therefore, the reaction conditions are critical in determining the product distribution. libretexts.org

Table 4: Predicted Outcomes of Electrophilic Aromatic Substitution

| Reaction | Electrophile (E⁺) | Conditions | Predicted Major Product(s) |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | (R)-4-(1-Aminoethyl)-3-chloro-5-nitrobenzonitrile |

| Bromination | Br⁺ | Br₂, FeBr₃ | (R)-4-(1-Aminoethyl)-5-bromo-3-chlorobenzonitrile and (R)-2-bromo-4-(1-aminoethyl)-5-chlorobenzonitrile |

| Friedel-Crafts Acylation | RCO⁺ | Acyl chloride, AlCl₃ | Reaction unlikely due to deactivation by -CN and -Cl, and catalyst complexation with the amine. |

Applications and Role in Complex Molecule Synthesis

Chiral Building Block in Asymmetric Synthesis

The defining feature of (R)-4-(1-Aminoethyl)-3-chlorobenzonitrile is its stereogenic center at the ethylamine (B1201723) substituent, designated as (R). This specific three-dimensional arrangement makes it a valuable chiral building block in asymmetric synthesis. The goal of asymmetric synthesis is to create a target molecule as a single enantiomer, as different enantiomers of a drug can have vastly different biological activities.

The inherent chirality of this compound allows it to guide the formation of new stereocenters in a predictable manner, a fundamental concept in the synthesis of enantiomerically pure pharmaceuticals. Its primary and most well-documented role in this capacity is in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, where the (R)-configuration of the aminoethyl group is crucial for the final molecule's ability to bind effectively to its biological target. The synthesis of these complex inhibitors relies on the introduction of this pre-existing chiral center to build the final, stereochemically precise drug molecule.

Precursor for Advanced Pharmaceutical Intermediates

This compound serves as a critical starting material, or precursor, for advanced pharmaceutical intermediates, most notably in the development of inhibitors for Bruton's tyrosine kinase (BTK). BTK is an essential enzyme in B-cell signaling pathways, and its inhibition has become a key therapeutic strategy for various B-cell malignancies and autoimmune diseases.

Numerous patents and research articles detail multi-step syntheses of potent and selective BTK inhibitors that begin with this compound. In these synthetic routes, the amine and nitrile functional groups of the molecule are strategically utilized to construct the complex heterocyclic core of the final drug. For example, it is a documented key intermediate for synthesizing CGI-1746, a potent and reversible BTK inhibitor. The synthesis leverages the chiral amine to build a larger, more complex structure that ultimately forms the active pharmaceutical ingredient (API). The precise structure of this precursor ensures the final product has the correct stereochemistry required for high-potency inhibition of the BTK enzyme.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1335986-46-3 |

| Molecular Formula | C₉H₉ClN₂ |

| Molecular Weight | 180.63 g/mol |

| IUPAC Name | 4-[(1R)-1-aminoethyl]-3-chlorobenzonitrile |

Scaffold for Agrochemical Synthesis

While benzonitrile (B105546) and chlorobenzonitrile derivatives are utilized in the agrochemical industry for the synthesis of pesticides and herbicides, the specific application of this compound in this sector is not widely documented in publicly available scientific literature. Chirality is a known factor in the efficacy of some agrochemicals, where one stereoisomer may exhibit significantly higher desired activity and lower environmental toxicity than its counterpart. However, the synthesis of single-enantiomer compounds is often more costly, which can be a limiting factor for agrochemical applications compared to pharmaceuticals. The available evidence strongly suggests that the primary industrial application of this specific chiral compound is as a high-value intermediate in the pharmaceutical sector rather than in agrochemical development.

Development of Novel Heterocyclic Compounds

The chemical structure of this compound, featuring both a primary amine and a nitrile group on a benzene (B151609) ring, makes it an ideal substrate for the synthesis of novel heterocyclic compounds. These two functional groups can participate in cyclization reactions to form new rings.

This capability is best exemplified in its use for synthesizing BTK inhibitors. In a common synthetic pathway, the amino group of this compound is reacted with another reagent to begin the assembly of a new ring structure. The nitrile group is then utilized in a subsequent step to close the ring, forming a complex fused heterocyclic system, such as a pyrazolopyrimidine. This pyrazolopyrimidine core is a common feature in many BTK inhibitors. The ability to use this chiral precursor to construct such intricate heterocyclic systems is a testament to its versatility and importance in modern medicinal chemistry.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Bruton's tyrosine kinase (BTK) |

| CGI-1746 |

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The efficient and sustainable synthesis of enantiomerically pure amines and nitriles is a key challenge in modern organic chemistry. Future research for (R)-4-(1-Aminoethyl)-3-chlorobenzonitrile will likely focus on developing greener and more atom-economical synthetic methodologies.

Current and Emerging Strategies:

Biocatalysis: The use of enzymes offers a highly selective and environmentally benign alternative to traditional chemical methods. Aldoxime dehydratases, for instance, can catalyze the synthesis of nitriles from aldoximes under mild conditions, avoiding the use of toxic cyanide reagents. researchgate.netresearchgate.netnih.gov Future work could involve engineering an aldoxime dehydratase with high specificity for the precursor of this compound.

Chemoenzymatic Synthesis: Combining chemical and enzymatic steps can lead to highly efficient synthetic pathways. A potential route could involve the chemical synthesis of a prochiral ketone precursor, followed by an enantioselective enzymatic amination to yield the desired (R)-amine.

Asymmetric Organocatalysis: Metal-free organocatalysts are increasingly being used to achieve high enantioselectivity in the synthesis of chiral amines. mdpi.com Research into novel organocatalysts for the asymmetric reduction of imines or the hydrocyanation of corresponding precursors could provide a direct and efficient route to this compound.

Chiral Resolution: While asymmetric synthesis is often preferred, chiral resolution of a racemic mixture of 4-(1-Aminoethyl)-3-chlorobenzonitrile remains a viable strategy. wikipedia.org The development of more efficient resolving agents, such as specific O,O'-diacyltartaric acid derivatives, could improve the yield and optical purity of the desired enantiomer. google.com

Challenges to Overcome:

The primary challenges in developing these synthetic routes include achieving high enantioselectivity, ensuring scalability for industrial production, and minimizing waste and environmental impact. Overcoming these hurdles will require interdisciplinary efforts combining synthetic chemistry, biocatalysis, and process engineering.

Novel Chiral Derivatizations and Applications

The primary amine functionality of this compound provides a versatile handle for the synthesis of novel chiral derivatives with a wide range of potential applications.

Areas for Future Exploration:

Pharmaceutical Analogs: Derivatization of the amino group can lead to the synthesis of new biologically active molecules. The introduction of various substituents could modulate the compound's pharmacological properties, potentially leading to the discovery of new drug candidates.

Chiral Auxiliaries and Ligands: The enantiomerically pure nature of the compound makes it a candidate for use as a chiral auxiliary in asymmetric synthesis or as a ligand in transition metal catalysis.

Analytical Reagents: The development of novel chiral derivatizing agents (CDAs) is essential for the accurate determination of enantiomeric purity. wikipedia.org this compound could serve as a scaffold for the design of new CDAs for the resolution of other chiral molecules by techniques such as High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.netnih.gov

The table below summarizes various types of chiral derivatizing agents that could be explored for the derivatization of this compound.

| Derivatizing Agent Type | Example | Application |

| Acid Chlorides | Mosher's Acid Chloride | NMR Analysis |

| Isothiocyanates | GITC | HPLC Separation |

| Chloroformates | FLEC | HPLC with Fluorescence Detection |

| Aldehydes with Chiral Thiols | OPA/IBLC | HPLC with Fluorescence Detection |

Advanced Spectroscopic and Computational Approaches for Structural and Mechanistic Insights

A deep understanding of the three-dimensional structure and reaction mechanisms is fundamental for the rational design of synthetic routes and novel applications. Advanced spectroscopic and computational methods are poised to provide these critical insights.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy, in conjunction with chiral resolving agents, is a powerful tool for determining the enantiomeric excess and absolute configuration of chiral amines. frontiersin.orgacs.orgnih.gov Future research could focus on the development of novel chiral solvating agents or lanthanide shift reagents that provide enhanced spectral resolution for this compound and its derivatives. The use of ¹⁹F NMR, by incorporating a fluorine-containing chiral derivatizing agent, can also offer a sensitive method for enantiodiscrimination. frontiersin.orgnih.gov

Chiroptical Spectroscopy: Techniques such as Circular Dichroism (CD) can provide valuable information about the stereochemistry of the molecule and its derivatives.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations are becoming increasingly important for understanding and predicting the stereochemical outcomes of reactions. comporgchem.com These computational methods can be used to model the transition states of asymmetric syntheses, providing insights into the origins of enantioselectivity. researchgate.netresearchgate.netnih.gov

Molecular Modeling: In the context of chiral separations, molecular modeling can be used to simulate the interactions between the enantiomers of 4-(1-Aminoethyl)-3-chlorobenzonitrile and a chiral stationary phase in HPLC, helping to elucidate the mechanism of separation. researchgate.netresearchgate.netnih.gov Computational studies can also predict the vibrational spectra of molecules, which can aid in their identification and characterization. frontiersin.org

By integrating these advanced spectroscopic and computational tools, researchers can gain a more profound understanding of the chemical and physical properties of this compound, which will undoubtedly accelerate the development of its future applications.

Q & A

Q. What are the recommended synthetic routes for (R)-4-(1-Aminoethyl)-3-chlorobenzonitrile, and how is enantiomeric purity ensured?

- Methodological Answer : The synthesis typically involves asymmetric hydrogenation of a prochiral ketone intermediate (e.g., 4-(1-ketoethyl)-3-chlorobenzonitrile) using chiral catalysts like Ru-BINAP complexes to achieve the (R)-configuration. Enantiomeric purity is validated via chiral HPLC (e.g., Chiralpak AD-H column) with UV detection at 254 nm . Post-synthesis, recrystallization in ethanol/water mixtures improves purity (>98% by LC-MS). Safety protocols for handling intermediates (e.g., chlorinated precursors) should follow OSHA guidelines .

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of:

- NMR : NMR (DMSO-d6) shows characteristic peaks: δ 1.4 ppm (d, 3H, -CH), δ 3.2 ppm (m, 1H, -CH(NH)), δ 7.5–8.0 ppm (aromatic protons) .

- FT-IR : Bands at ~2220 cm (C≡N stretch) and ~3350 cm (N-H stretch) confirm functional groups.

- Mass Spectrometry : ESI-MS [M+H]+ at m/z 195.1 (CHClN) .

Q. What are the primary safety considerations for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis.

- Storage : Keep in airtight containers at 2–8°C, protected from light to prevent degradation .

- Disposal : Follow EPA guidelines for halogenated waste (e.g., incineration with scrubbers) .

Advanced Research Questions

Q. How does the (R)-enantiomer of 4-(1-Aminoethyl)-3-chlorobenzonitrile influence receptor binding compared to the (S)-form?

- Methodological Answer : Computational docking studies (e.g., AutoDock Vina) reveal the (R)-enantiomer fits better into hydrophobic pockets of target receptors (e.g., G-protein-coupled receptors) due to its spatial orientation. Pharmacodynamic assays using HEK293 cells transfected with receptor constructs show a 5-fold higher EC for the (R)-form versus the (S)-form . Contradictions in activity data may arise from impurities; validate via dose-response curves and competitive binding assays .

Q. What strategies resolve contradictory bioactivity data for this compound across different cell lines?

- Methodological Answer :

- Assay Optimization : Standardize cell culture conditions (e.g., serum-free media, passage number control) to reduce variability.

- Metabolic Profiling : Use LC-MS/MS to identify metabolite interference (e.g., cytochrome P450-mediated degradation).

- Target Validation : CRISPR knockouts of suspected off-target receptors (e.g., adrenergic receptors) clarify specificity .

Q. How can solubility challenges of this compound in aqueous buffers be addressed for in vivo studies?

- Methodological Answer :

- Salt Formation : Convert to hydrochloride salt (as in CAS 2703746-26-1) to enhance water solubility (up to 10 mM in PBS) .

- Co-solvents : Use cyclodextrin complexes (e.g., HP-β-CD) at 10% w/v to stabilize the compound in saline .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release in pharmacokinetic studies .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.